Benzonitrile, 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-
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Overview
Description
Benzonitrile, 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)- is a heterocyclic compound that contains a benzisothiazole ring fused with a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)- typically involves the reaction of a suitable benzonitrile derivative with a benzisothiazole precursor. One common method involves the cyclization of a benzonitrile derivative with a thioamide in the presence of an oxidizing agent such as phosphorus oxychloride. The reaction conditions often require refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or other substituted derivatives.
Scientific Research Applications
Benzonitrile, 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzisothiazole derivatives: Compounds with similar benzisothiazole structures but different substituents.
Benzonitrile derivatives: Compounds with the benzonitrile moiety but different heterocyclic rings.
Uniqueness
Benzonitrile, 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)- is unique due to its specific combination of the benzisothiazole and benzonitrile moieties, which imparts distinct chemical and biological properties
Properties
CAS No. |
88112-07-6 |
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Molecular Formula |
C14H8N2OS |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
4-(3-oxo-1,2-benzothiazol-2-yl)benzonitrile |
InChI |
InChI=1S/C14H8N2OS/c15-9-10-5-7-11(8-6-10)16-14(17)12-3-1-2-4-13(12)18-16/h1-8H |
InChI Key |
LJJBOYYDKLOQEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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